t-Boc-N-amido-PEG8-acid
Overview
Description
t-Boc-N-amido-PEG8-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Scientific Research Applications
Novel Synthesis and Applications : t-Boc-N-amido-PEG8-acid is used in the synthesis of novel compounds like branched polyethylene glycol, which consists of PEG chains and glutamic acid, protected by t-butyloxycarbonyl (Boc) (Li Ke-liang, 2007).
Catalysis in Chemical Reactions : It is also used as a catalyst in allylation of isatins and N-tert-butyloxycarbonylamido sulfones under specific conditions, leading to high yields of products (Ghosh et al., 2014).
Amide N-C Cross-Coupling : In the realm of organic chemistry, N-acyl-tert-butyl-carbamates (Boc) are found to be twisted around the N-C(O) axis, facilitating amide bond N-C cross-coupling reactions (Szostak et al., 2016).
Biomedical Applications : There is significant interest in the biomedical field, such as in the synthesis of amphiphilic conetwork gels and hydrogels for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).
Gene Delivery : In gene therapy, PEGylated bioreducible poly(amido amine)s, synthesized with mono-tert-butoxycarbonyl (Boc) PEG diamine, are used for non-viral gene delivery, showing low cytotoxicity and efficient transfection efficiencies (Lin & Engbersen, 2011).
Superlubricity in Engineering Applications : In engineering, boric acid and t-Boc-N-amido-PEG8-acid are used to achieve superlubricity in certain solutions, which is significant for scientific understanding and practical applications (Ge et al., 2018).
Functionalization of Biomaterials : Boronic acid functionalized polymers, incorporating components like t-Boc-N-amido-PEG8-acid, are explored for potential biomedical applications like drug and gene delivery, forming nanoparticles and hydrogels with unique properties (Piest, 2011).
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVCCDSFTREKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG8-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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